molecular formula C8H7NS B7725501 1-Isocyano-3-(methylsulfanyl)benzene

1-Isocyano-3-(methylsulfanyl)benzene

Cat. No.: B7725501
M. Wt: 149.21 g/mol
InChI Key: PPVKJGMVWSCOLV-UHFFFAOYSA-N
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Description

1-Isocyano-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H7NS It is characterized by the presence of an isocyano group (-NC) and a methylsulfanyl group (-SCH3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Isocyano-3-(methylsulfanyl)benzene typically involves the reaction of 3-(methylsulfanyl)aniline with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isocyano-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isocyano-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, leveraging its unique chemical structure.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isocyano-3-(methylsulfanyl)benzene involves its ability to interact with various molecular targets. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their function and leading to biological effects.

Comparison with Similar Compounds

1-Isocyano-3-(methylsulfanyl)benzene can be compared with other isocyanides and thiophenes:

    1-Isocyano-4-(methylsulfanyl)benzene: Similar structure but with the isocyano group in the para position.

    1-Isocyano-2-(methylsulfanyl)benzene: Similar structure but with the isocyano group in the ortho position.

    3-Isocyano-4-(methylsulfanyl)thiophene: A thiophene derivative with similar functional groups

Properties

IUPAC Name

1-isocyano-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKJGMVWSCOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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